2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with the molecular formula C8H9NO4S. It is a derivative of benzodioxine, featuring a sulfonamide group attached to the 6th position of the benzodioxine ring.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to have a broad spectrum of targets, including bacterial enzymes and other cellular components .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Biochemical Pathways
As a sulfonamide, it likely interferes with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
It has been suggested that sulfonamides can inhibit bacterial growth, making them effective antibacterial agents .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of sulfonamides .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity. This modulation can lead to either inhibition or activation of the biochemical pathways in which these enzymes or receptors are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, its interaction with cellular receptors can alter signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes. For instance, the compound can bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting the enzyme’s activity . Alternatively, it can enhance the activity of certain enzymes by stabilizing their active conformation. These molecular interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in glycolysis or the citric acid cycle . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of the compound within cells can influence its activity and effectiveness, as it may need to reach certain cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of the compound can determine its specific effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides. For instance, one common method involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF).
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield N-alkyl or N-aralkyl derivatives of this compound .
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s ability to inhibit cholinesterase enzymes makes it a candidate for studying enzyme inhibition and related biological pathways.
Materials Science: Its unique chemical structure allows for exploration in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamonomethoxine: Another sulfonamide with antibacterial properties.
Sulfadimethoxine: Used in veterinary medicine as an antibacterial agent.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its benzodioxine core structure, which imparts distinct chemical and biological properties compared to other sulfonamides. Its potential therapeutic applications, particularly in neurodegenerative diseases, further distinguish it from more traditional sulfonamide antibiotics .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPULWQGDEOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377852 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90222-81-4 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90222-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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